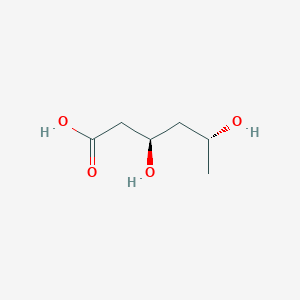
(3R,5R)-3,5-Dihydroxyhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5R)-3,5-Dihydroxyhexanoic acid is an organic compound with the molecular formula C6H12O4. This compound is characterized by the presence of two hydroxyl groups attached to the third and fifth carbon atoms of a hexanoic acid chain. The stereochemistry of the compound is specified by the (3R,5R) configuration, indicating the spatial arrangement of the hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R,5R)-3,5-Dihydroxyhexanoic acid can be achieved through various methods. One common approach involves the asymmetric synthesis using biocatalysts. For instance, carbonyl reductases have been employed to catalyze the reduction of specific precursors to yield the desired dihydroxyhexanoic acid with high enantioselectivity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of self-sufficient biocatalysts. These biocatalysts are designed to regenerate cofactors in situ, thereby enhancing the efficiency and yield of the synthesis process. The use of amino resin carriers for co-immobilization of carbonyl reductase and NADP+ has been shown to be effective in achieving high yields and enantioselectivity .
Analyse Chemischer Reaktionen
Types of Reactions: (3R,5R)-3,5-Dihydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form hexanoic acid derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, and substituted hexanoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
(3R,5R)-3,5-Dihydroxyhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3R,5R)-3,5-Dihydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, thereby influencing their activity. The compound can act as an inhibitor or activator of enzymes, depending on the context of its application .
Vergleich Mit ähnlichen Verbindungen
- (3R,5S)-3,5-Dihydroxyhexanoic acid
- (3S,5R)-3,5-Dihydroxyhexanoic acid
- (3S,5S)-3,5-Dihydroxyhexanoic acid
Comparison: Compared to its stereoisomers, (3R,5R)-3,5-Dihydroxyhexanoic acid exhibits unique properties due to its specific spatial arrangement of hydroxyl groups. This configuration can result in different reactivity and interaction profiles with biological targets, making it distinct in its applications and effects .
Eigenschaften
CAS-Nummer |
821772-70-7 |
|---|---|
Molekularformel |
C6H12O4 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
(3R,5R)-3,5-dihydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O4/c1-4(7)2-5(8)3-6(9)10/h4-5,7-8H,2-3H2,1H3,(H,9,10)/t4-,5-/m1/s1 |
InChI-Schlüssel |
RUSJDZRTPDUURW-RFZPGFLSSA-N |
Isomerische SMILES |
C[C@H](C[C@H](CC(=O)O)O)O |
Kanonische SMILES |
CC(CC(CC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12550367.png)
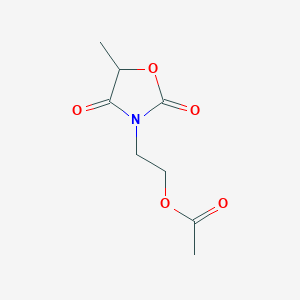


![N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline](/img/structure/B12550408.png)
![N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide](/img/structure/B12550412.png)
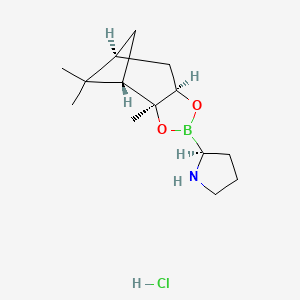
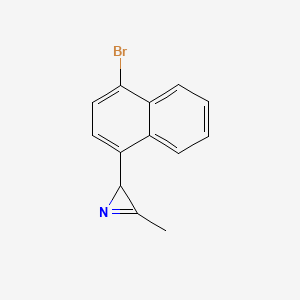
![1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole](/img/structure/B12550431.png)
![Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl-](/img/structure/B12550439.png)
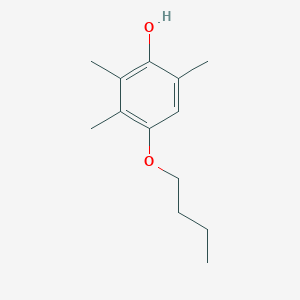

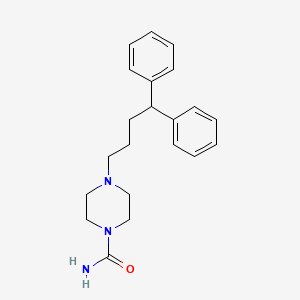
![1,1'-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12550457.png)
